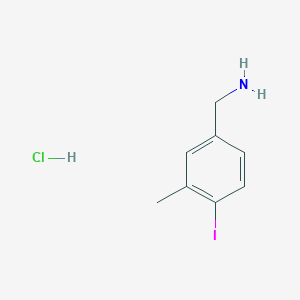
4-Bromo-2-(ethoxymethyl)thiophene
Descripción general
Descripción
4-Bromo-2-(ethoxymethyl)thiophene is a chemical compound with the molecular formula C7H9BrOS . It is related to 2-Bromothiophene, which is a colorless liquid used as a precursor to several drugs .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring with a bromine atom and an ethoxymethyl group attached . The InChI code for this compound is 1S/C7H9BrOS/c1-2-9-4-7-3-6(8)5-10-7/h3,5H,2,4H2,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 221.12 .Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
One significant application of 4-Bromo-2-(ethoxymethyl)thiophene derivatives is in the field of polymer chemistry. The compound has been utilized in the preparation of polymeric organosilicon systems, such as poly[(ethoxysilylene)phenylenes]. These polymers exhibit interesting thermal properties and can undergo various reactions, including transformation of Si−OEt bonds into Si−Cl bonds, which can then react with a variety of nucleophiles to afford substitution products. This versatility suggests potential applications in materials science, particularly in the development of polymers with specific thermal and chemical resistance properties (Ohshita et al., 1997).
Molecular Electronics
In the realm of molecular electronics, simple and accessible aryl bromides, including derivatives of this compound, serve as valuable building blocks. They have been used as precursors for thiol end-capped molecular wires, contributing to efficient synthetic transformations and the development of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These materials are pivotal in constructing molecular electronic devices, indicating the compound's role in advancing nanoelectronic technologies (Stuhr-Hansen et al., 2005).
Optical and Photophysical Properties
The compound also finds application in modifying the optical and photophysical properties of materials, such as poly(thiophene)s. Through postfunctionalization approaches, derivatives of this compound have been used to tune the optical properties and enhance solid-state emission of these polymers. The modifications can significantly influence the fluorescence yield and offer insights into the electronic and steric effects of various functional groups on polymer properties, which is crucial for developing advanced optoelectronic devices (Li et al., 2002).
Electrochemical Applications
Another application involves the electrochemical synthesis of functionalized thiophenes, where derivatives of this compound have been polymerized to create materials with unique electrochemical and optical properties. Such polymers exhibit lower oxidation potentials and have potential applications in electrochromic devices, highlighting the role of these compounds in developing new materials for energy storage and conversion technologies (Cihaner & Önal, 2007).
Safety and Hazards
Direcciones Futuras
Thiophene-based analogs, including 4-Bromo-2-(ethoxymethyl)thiophene, are of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on further functionalization of this compound for various applications.
Mecanismo De Acción
Target of Action
It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific compound it is incorporated into.
Mode of Action
4-Bromo-2-(ethoxymethyl)thiophene is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, it can act as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond . This is followed by transmetalation, where a nucleophilic organoboron reagent is transferred from boron to palladium .
Biochemical Pathways
Given its use in the synthesis of various organic compounds , it can be inferred that it may influence a wide range of biochemical pathways depending on the specific compound it is incorporated into.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compound it is incorporated into. As a building block in organic synthesis
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be refrigerated , suggesting that temperature could affect its stability.
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-(ethoxymethyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, leading to various biochemical effects .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting various cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular morphology, reduced cell viability, and altered gene expression profiles in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. For example, in rodent models, low doses of this compound have been shown to have anti-inflammatory and analgesic effects . At higher doses, the compound can cause hepatotoxicity, nephrotoxicity, and other systemic toxicities . These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The compound can also interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it has been shown to inhibit the activity of certain dehydrogenases, leading to altered levels of key metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, it can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression .
Propiedades
IUPAC Name |
4-bromo-2-(ethoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-2-9-4-7-3-6(8)5-10-7/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWSQIHDUSSKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


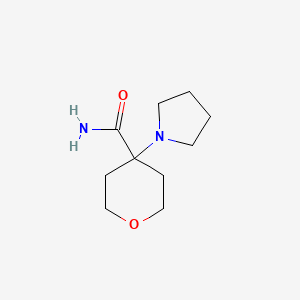
![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)

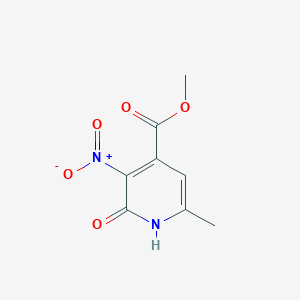
![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)

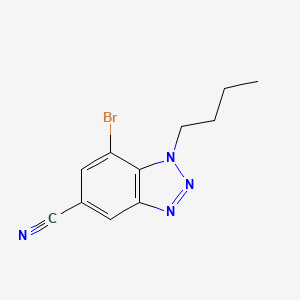
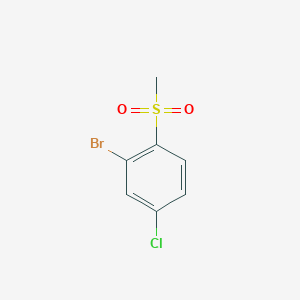
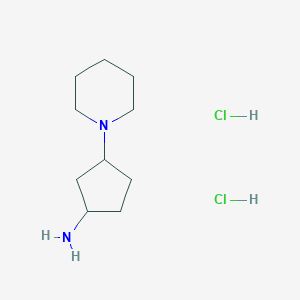
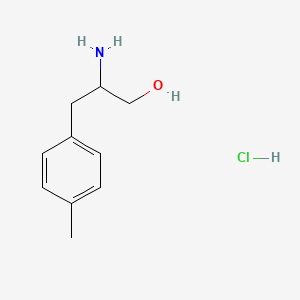
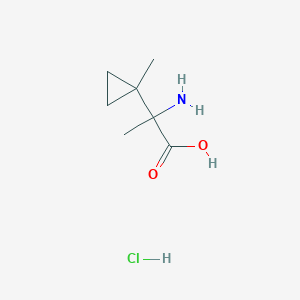
![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1528301.png)
